molecular formula C15H25ClN2O2S B2590362 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride CAS No. 2219374-18-0

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2590362
CAS No.: 2219374-18-0
M. Wt: 332.89
InChI Key: GDUNGFQZPIHEMG-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 2219374-18-0, is a chemical with a molecular weight of 332.89 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride . The InChI code is 1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 332.89 .

Scientific Research Applications

Polymer Modification and Biomedical Applications

  • Functional Modification of Polymers for Medical Use : Modified hydrogels, incorporating various amines including aromatic amines similar to 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride, have been shown to exhibit enhanced antibacterial and antifungal activities. These modified polymers could have significant applications in the medical field (Aly & El-Mohdy, 2015).

Synthesis and Labeling Techniques

  • Synthesis of Stable Isotope Labeled Compounds : Research on compounds structurally related to this compound involves the synthesis of stable isotope-labeled versions. Such techniques are crucial for developing atypical antipsychotic drugs and understanding their interactions in biological systems (Chaudhary & McGrath, 2000).

Chemical Synthesis and Reactions

  • Development of Novel Amino Acid Derivatives : The creation of new amino acid derivatives using compounds similar to this compound has been explored. Such research contributes to the advancement in chemical synthesis methods and the potential discovery of new therapeutic agents (Riabchenko et al., 2020).

Pharmaceutical Analysis and Testing

  • LC-MS/MS Method for Determining Plasma Concentrations : The development of a liquid chromatography-tandem mass spectrometric method for quantitatively determining compounds structurally similar to this compound in plasma is essential for supporting pre-clinical studies. This method allows accurate monitoring of drug concentrations in biological samples, which is crucial for pharmacokinetic studies (Yang et al., 2004).

Antimicrobial and Biological Activity

  • Antibacterial and Antifungal Activities of Novel Compounds : The synthesis and characterization of compounds similar to this compound have been shown to exhibit promising antibacterial and antifungal activities. These findings are crucial in the search for new antimicrobial agents (N et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNGFQZPIHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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